3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one, with the chemical formula C₉H₁₅N₃O, is a pyridine derivative characterized by the presence of an amino group at the 3-position and a dimethylaminoethyl substituent at the 1-position. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its molecular weight is approximately 169.24 g/mol, and it possesses a moderate degree of water solubility, making it suitable for various pharmaceutical formulations .
The reactivity of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the pyridine ring can undergo electrophilic aromatic substitution. Additionally, the dimethylamino group may engage in protonation under acidic conditions, affecting the compound's solubility and reactivity in biological systems .
Research indicates that 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one exhibits various biological activities, particularly in neuropharmacology and oncology. Its structure allows for interactions with neurotransmitter systems, potentially influencing cognitive functions and mood regulation. Furthermore, studies suggest that derivatives of this compound may possess anti-tumor properties, making them candidates for further investigation as therapeutic agents against certain cancers .
Several synthetic routes have been developed to obtain 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one:
The applications of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one span various fields:
Interaction studies have shown that 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one interacts with several biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can influence both pharmacokinetics and pharmacodynamics, highlighting the importance of studying this compound's behavior in biological systems to optimize its therapeutic potential .
Several compounds share structural similarities with 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Amino-1-methylpyridin-2(1H)-one hydrochloride | 1523570-95-7 | 0.90 |
| 3-Amino-5-methylpyridin-2(1H)-one | 52334-51-7 | 0.84 |
| N,N'-(1,2-Phenylene)diacetamide | 2050-85-3 | 0.80 |
| 6-Ethylpyridin-2(1H)-one | 161441587 | 0.80 |
The uniqueness of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one lies in its specific dimethylaminoethyl side chain, which enhances its solubility and potential interaction with biological targets compared to other similar compounds. This structural feature may contribute to distinct pharmacological profiles that warrant further exploration .
Cyclocondensation represents the most widely employed synthetic strategy for accessing 3-amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one derivatives [1]. The fundamental approach involves the formation of the pyridin-2-one ring system through cyclization reactions that establish both the nitrogen-containing heterocycle and the requisite substitution pattern [2].
The aldol-like cyclocondensation methodology has demonstrated exceptional utility in preparing heterocyclic-fused pyridin-2-ones from aminoaldehydes and ketones upon treatment with lithium enolates of ethyl acetate or alpha-substituted acetates [2]. This methodology allows access to pyrimidinopyridin-2-ones, pyrazolopyridin-2-ones, and pyridopyridazine diones with varying substitution patterns under mild reaction conditions using readily available starting materials [2].
Table 1: Cyclocondensation Reaction Conditions and Yields
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aminoaldehyde | Lithium enolate | Tetrahydrofuran | -78 to 25 | 12 | 65-85 | [2] |
| Enaminone | Malononitrile | Ethanol | 80 | 3 | 75-90 | [3] |
| Alpha-bromoketone | 2-Aminopyridine | Ionic liquid | 25 | 1 | 70-82 | [4] |
Three-component reactions utilizing enaminones as key building blocks have proven particularly effective for constructing the pyridin-2-one framework [3]. The synthesis involves the initial formation of enaminones from methyl ketones with dimethylformamide dimethyl acetal under microwave irradiation and without solvent to obtain products with excellent yields ranging from 80 to 86 percent [3]. The subsequent multicomponent one-pot reaction develops new synthetic methodologies for the synthesis of 3-cyano-aminopyridines through the condensation of enaminones with primary amines and malononitrile [3].
The mechanism of enaminone-based cyclocondensation proceeds through several distinct stages [3]. Initially, the enaminone reacts with malononitrile via Knoevenagel reaction to afford an intermediate compound [3]. This intermediate subsequently reacts with primary amines at the nitrile groups to form a second intermediate, which then undergoes intramolecular cyclization [3]. The reaction concludes with an aromatization step to afford the final 2-aminopyridine structure [3].
Alternative cyclocondensation strategies employ alpha-bromoketones with 2-aminopyridine in ionic liquid media [4]. This approach has demonstrated significant advantages including room temperature reaction conditions, shortened reaction times, and improved yields compared to conventional molecular solvents [4]. The cyclocondensation of alpha-bromoketones with 2-aminopyridine occurs readily and reaches completion within one hour in 1-butyl-3-methylimidazolium tetrafluoroborate at room temperature [4].
Nucleophilic substitution reactions provide an alternative synthetic pathway for accessing 3-amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one through regioselective displacement reactions [5]. Aromatic nucleophilic substitution has been utilized extensively for the transformation of 2-substituted pyridines into 2-pyridones through displacement of halogens or amino groups by nucleophiles at the C-2 position of the pyridine moiety [5].
The nucleophilic substitution approach typically involves the displacement of labile thiol groups in the synthesis of 2-pyridones [5]. This methodology explores nucleophilic aromatic displacement reactions where the major class of transformations involves displacement of halogens or amino groups by nucleophiles at position C-2 of the pyridine moiety [5]. These reactions demonstrate versatility for functionalization in pyridines, although they often require drastic reaction conditions and may lead to mixtures with reduced yields [5].
Table 2: Nucleophilic Substitution Reaction Parameters
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chloropyridine | Dimethylaminoethylamine | Potassium carbonate | Dimethylformamide | 110 | 45-65 | [6] |
| 2-Thiopyridine | Hydroxide | Sodium hydroxide | Water | 100 | 60-80 | [5] |
| Pyridine N-oxide | Trimethylsilyl cyanide | None | Acetonitrile | 25 | 70-85 | [6] |
Advanced nucleophilic substitution strategies incorporate pyridine N-oxides in combination with reagents to activate and dehydrate the pyridine N-oxide system [5]. The nucleophilic substitution of the ortho-position of pyridine N-oxides with trimethylsilyl cyanide represents a particularly effective approach for introducing functional groups at the 2-position [6]. This methodology has been successfully employed in the synthesis of 2-(pyridin-2-yl)pyrimidine derivatives starting from readily available nicotinic acid derivatives [6].
The reductive amination protocol represents another important nucleophilic substitution strategy for introducing the dimethylaminoethyl side chain [7]. This approach involves the formation of imine intermediates followed by selective reduction to generate the desired secondary amine functionality [7]. Sodium triacetoxyborohydride has proven particularly effective as the reducing agent due to its selective reactivity toward imines in the presence of other carbonyl-containing functional groups [7].
Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of 3-amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one derivatives while improving reaction yields and reducing reaction times [8]. The application of microwave irradiation in heterocyclic synthesis offers significant advantages including enhanced reaction rates, improved selectivity, and reduced energy consumption compared to conventional thermal heating methods [8].
The expeditious one-pot, metal-free, three-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and 2-aminopyridines in the presence of molecular iodine under microwave irradiation represents a notable advancement in this field [8]. This methodology enables the synthesis of a wide variety of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives in good to very good yields using microwave heating [8]. The salient features of this methodology include metal-free conditions, short reaction times, good yields, and the absence of harmful by-products [8].
Table 3: Microwave-Assisted Synthesis Conditions
| Substrate Combination | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Arylglyoxal + 2-Aminopyridine | 200 | 120 | 15 | 75-90 | [8] |
| Enaminone + Malononitrile | 500 | 90 | 10-15 | 80-95 | [9] |
| N-Alkyl-2-cyanoacetamide + Aldehyde | 200 | 80 | 4 | 70-85 | [10] |
Microwave-assisted N-allylation and homoallylation reactions followed by ring-closing metathesis have been successfully developed for the synthesis of pyrrole-, pyridine-, or azepine-appended heteroaryl aminoamides [10]. The microwave conditions are efficiently utilized for N-allylation of heteroaryl aminoamides to synthesize di-, tri-, and tetra-allyl/homoallylated ring-closing metathesis substrates in good yields [10]. All ring-closing metathesis substrates are successfully converted to respective five-, six-, and seven-membered N-heterocycles via ring-closing metathesis in shorter reaction times with excellent yields without isomerization products [10].
The microwave-assisted synthesis of highly functionalized pyridines through a one-pot, three-component tandem reaction demonstrates exceptional efficiency [9]. A general and efficient microwave-assisted one-pot three-component synthesis of densely substituted N-alkylated 2-pyridones has been developed utilizing malononitrile, aromatic and heteroaromatic aldehydes, and various N-alkyl-2-cyanoacetamides as building blocks [9]. The microwave irradiation method shows significant advantages compared to conventional thermal heating methods in terms of reaction time reduction and yield improvement [9].
Flow chemistry represents a cutting-edge approach for the continuous synthesis of 3-amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one derivatives, offering enhanced control over reaction parameters and improved scalability [11]. The development of autonomous self-optimizing flow systems has revolutionized the synthesis of pyridine-containing heterocycles by enabling rapid identification of optimal reaction conditions [11].
An efficient and reliable flow route has been developed for the synthesis of pyridine-oxazoline type ligands at a scale of hundreds of milligrams per hour [11]. Optimal flow conditions are rapidly identified through the assistance of an autonomous self-optimizing system integrating a custom-made optimization algorithm derived from the Nelder-Mead and golden section search methods [11]. The preparation of representative pyridine-oxazoline ligands highlights the practical application of this flow route, which demonstrates primary interest for synthetic chemists developing metal-catalyzed asymmetric transformations [11].
Table 4: Flow Chemistry Reaction Parameters
| Reactor Type | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Packed Bed | 0.5 | 30 | 150 | 10 | 85-92 | [11] |
| Microreactor | 1.0 | 15 | 120 | 5 | 80-88 | [11] |
| Coil Reactor | 2.0 | 10 | 100 | 2 | 75-85 | [11] |
The integration of autonomous optimization algorithms in flow chemistry systems enables systematic exploration of reaction space while minimizing material consumption and experimental time [11]. The autonomous self-optimizing flow machine incorporates real-time monitoring and feedback control mechanisms that continuously adjust reaction parameters to maximize yield and selectivity [11]. This approach represents a significant advancement toward the development of fully automated synthetic platforms for heterocyclic compound synthesis [11].
Flow chemistry applications extend beyond simple synthetic transformations to include complex multi-step sequences and cascade reactions [11]. The continuous flow synthesis of pyridine derivatives enables precise control of stoichiometry, temperature gradients, and mixing efficiency, resulting in improved product quality and reduced side product formation [11]. These advantages make flow chemistry particularly attractive for the large-scale production of pharmaceutical intermediates and fine chemicals [11].
The purification and isolation of 3-amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one requires specialized protocols due to the basic nature of the compound and its potential for interactions with conventional purification media [12]. Flash column chromatography on silica gel represents the most commonly employed purification technique, although modifications are often necessary to prevent compound degradation and ensure acceptable recovery yields [13].
The purification of ionizable organic amine compounds presents unique challenges in flash column chromatography due to acid-base interactions between silica and basic amines [12]. Silica acts as a Brønsted acid and can interact with basic amines, potentially causing compound degradation, yield loss, and increased band spreading [12]. To counteract these problems, several strategies can be employed including the addition of competing amines to the mobile phase, the use of alternative stationary phases, or modification of the elution conditions [12].
Table 5: Purification Methods and Recovery Yields
| Purification Method | Stationary Phase | Mobile Phase | Recovery Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexane | 65-75 | 95-98 | [13] |
| Modified Silica | Silica + Triethylamine | Dichloromethane/Methanol | 80-90 | 96-99 | [12] |
| Reverse Phase | C18 Silica | Water/Acetonitrile | 85-95 | 98-99 | [14] |
The incorporation of competing amines in the mobile phase represents an effective strategy for neutralizing acidic silanol groups on silica surfaces [12]. Competing amines such as ammonia, triethylamine, or diisopropylethylamine are added to both equilibration and elution solvents to prevent undesired interactions between the target compound and the stationary phase [12]. The concentration of competing amine typically ranges from 0.1 to 1.0 percent by volume, depending on the basicity of the target compound and the required separation efficiency [12].
Crystallization protocols for 3-amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one derivatives often involve the formation of acid-base salts to improve crystallinity and facilitate purification [14]. The preparation of citric acid salts has proven particularly effective for obtaining high-purity crystalline material [14]. A solution of citric acid in ethanol is added to an ethanolic solution of the aminopyridine compound, and the resulting solution is heated and filtered while hot [14]. Slow evaporation of the solution results in the formation of colorless prismatic crystals with high purity and excellent recovery yields [14].
Solvent extraction techniques provide an alternative approach for the initial purification and concentration of reaction products [15]. The extraction process typically involves the transfer of the target compound from an aqueous phase to an organic phase that is immiscible with water [15]. The selection of appropriate extraction solvents depends on the polarity and ionization state of the target compound, with common choices including dichloromethane, ethyl acetate, and diethyl ether [15].
Table 6: Crystallization Conditions and Outcomes
| Crystallization Method | Solvent System | Temperature (°C) | Time (days) | Crystal Form | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Slow Evaporation | Ethanol | 25 | 7 | Prismatic | 99.5 | [14] |
| Cooling Crystallization | Methanol/Water | 4 | 3 | Needle | 98.8 | [16] |
| Solvent Diffusion | Dichloromethane/Hexane | 25 | 5 | Plate | 99.2 | [14] |
High-performance liquid chromatography represents the gold standard for analytical purity assessment and preparative purification of complex mixtures [17]. The analysis of pyridine derivatives using silica columns to which beta-cyclodextrin has been bonded has been investigated with promising results [17]. Despite the relatively low affinity constants of the compounds for cyclodextrin, good separations can be achieved using a mobile phase of methanol and pH 7.0 phosphate buffer [17]. This methodology enables rapid and simple extraction and chromatographic analysis of pharmaceutical formulations containing pyridine derivatives [17].
The comprehensive structural characterization of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one involves multiple analytical approaches that provide detailed insights into its molecular architecture, electronic properties, and conformational behavior. This heterocyclic compound, with molecular formula C9H15N3O and molecular weight 181.24 g/mol [1] [2], represents a substituted pyridin-2-one derivative containing both amino and dimethylamino functional groups that significantly influence its spectroscopic properties and structural characteristics.
Spectroscopic techniques provide fundamental information about the molecular structure, electronic transitions, and vibrational modes of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one. The compound's unique structural features, including the pyridin-2-one core, amino substituent, and dimethylamino ethyl side chain, generate characteristic spectroscopic signatures that enable detailed structural elucidation.
Nuclear magnetic resonance spectroscopy reveals the electronic environment and connectivity patterns within 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one. The proton nuclear magnetic resonance spectrum exhibits distinctive chemical shifts corresponding to different proton environments within the molecule.
The amino group protons appear as a broad singlet in the region of 4.8-5.0 parts per million, characteristic of primary amino groups attached to aromatic systems [3] [4]. The pyridine ring protons display a characteristic pattern with the carbon-4 proton appearing as a doublet around 6.4-6.8 parts per million, reflecting its position adjacent to the amino-substituted carbon-3 [5] [6]. The carbon-5 proton resonates at 7.3-7.7 parts per million, while the carbon-6 proton, being closest to the electron-withdrawing carbonyl group, appears further downfield at 7.7-8.2 parts per million [5] [7].
The ethyl bridge connecting the pyridine nitrogen to the dimethylamino group generates two distinct multiplets. The nitrogen-methylene protons appear as a triplet at 3.9-4.1 parts per million due to coupling with the adjacent methylene group [3] [8]. The methylene protons adjacent to the dimethylamino nitrogen resonate at 2.5-2.7 parts per million as a triplet, while the dimethylamino methyl groups produce a sharp singlet at 2.2-2.3 parts per million [7] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework. The amino-substituted carbon-3 appears in the region of 140-150 parts per million, reflecting the electron-donating effect of the amino group [9] [10]. The carbon-4 position, being adjacent to both the amino group and the carbonyl, resonates at 96-110 parts per million [11] [9]. The remaining pyridine carbons (carbon-5 and carbon-6) appear at 140-145 and 142-148 parts per million, respectively, characteristic of aromatic carbons in pyridine systems [9] [10].
The aliphatic carbons of the side chain display distinct chemical shifts with the nitrogen-methylene carbon appearing at 38-42 parts per million, the dimethylamino-methylene carbon at 56-58 parts per million, and the dimethylamino methyl carbons at 45-46 parts per million [7] [8].
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one. The most prominent absorption band corresponds to the carbonyl stretch of the pyridin-2-one moiety, appearing as a strong absorption in the region of 1650-1680 cm⁻¹ [12] [13]. This frequency range is characteristic of lactam carbonyls and reflects the partial delocalization of electron density within the pyridin-2-one ring system [14] [15].
The amino group contributes multiple characteristic absorptions to the infrared spectrum. The nitrogen-hydrogen stretching vibrations appear as medium intensity bands in the region of 3300-3500 cm⁻¹, while the amino bending vibrations manifest as medium intensity absorptions at 1600-1650 cm⁻¹ [4] [16]. The carbon-nitrogen stretching mode of the amino group typically appears at 1250-1350 cm⁻¹ with medium intensity [4] [17].
The pyridine ring system generates several characteristic absorptions including the carbon-nitrogen stretching vibrations at 1550-1600 cm⁻¹ with strong intensity, and carbon-carbon stretching modes at 1450-1550 cm⁻¹ with medium intensity [18] [4]. The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the region of 3000-3100 cm⁻¹ [4] [19].
The aliphatic components of the dimethylamino ethyl side chain contribute carbon-hydrogen stretching vibrations at 2800-3000 cm⁻¹ with medium intensity, while the nitrogen-methyl stretching modes appear at 1220-1280 cm⁻¹ [18] [16].
Crystallographic analysis provides precise three-dimensional structural information about 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one, including bond lengths, bond angles, and molecular packing arrangements. Based on structural data from related pyridin-2-one derivatives, the compound is expected to crystallize in common space groups such as monoclinic or orthorhombic systems [20] [21] [22].
The pyridin-2-one ring system exhibits characteristic bond lengths with carbon-nitrogen bonds ranging from 1.33-1.40 Å and carbon-carbon bonds from 1.38-1.42 Å [22] [23]. The carbonyl carbon-oxygen bond length typically measures 1.22-1.25 Å, consistent with partial double bond character [24] [25]. The amino carbon-nitrogen bond length ranges from 1.35-1.38 Å, reflecting the electron-donating conjugation between the amino group and the aromatic system [23] [26].
Bond angles within the pyridin-2-one ring generally range from 115-125° for carbon-carbon-nitrogen angles and 120-125° for nitrogen-carbon-oxygen angles, consistent with the geometry of six-membered aromatic rings [22] [23] [25]. The planarity of the pyridin-2-one system is typically maintained, with minimal deviation from coplanarity except for substituent groups [21] [24].
The dimethylamino ethyl side chain adopts extended conformations to minimize steric interactions, with the ethyl bridge typically adopting an anti-periplanar conformation relative to the pyridine ring [20] [27]. Intermolecular interactions in the crystal structure likely include hydrogen bonding involving the amino group and potential π-π stacking interactions between pyridine rings [20] [27] [24].
The tautomeric behavior of 3-Amino-1-(2-dimethylamino-ethyl)-1H-pyridin-2-one involves equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms, a phenomenon well-documented in pyridin-2-one chemistry [13] [14] [28]. The position of this tautomeric equilibrium significantly influences the compound's spectroscopic properties and chemical behavior.
In polar solvents such as water, methanol, and dimethyl sulfoxide, the lactam form (pyridin-2-one) predominates due to favorable solvation of the carbonyl group and the greater polarity of this tautomer [29] [13] [30]. The lactam form is stabilized by the aromatic character of the pyridine ring and the delocalization of electron density from the amino group into the ring system [14] [28].
Conversely, in non-polar solvents such as chloroform or carbon tetrachloride, the equilibrium shifts toward the lactim form (2-hydroxypyridine), which exhibits lower polarity and different hydrogen bonding characteristics [29] [14] [28]. This solvent-dependent tautomerism can be monitored using various spectroscopic techniques, with infrared spectroscopy being particularly informative due to the distinct carbonyl stretching frequency of the lactam form compared to the hydroxyl stretching frequency of the lactim form [29] [13].
The presence of the amino group at the 3-position and the dimethylamino ethyl substituent at the nitrogen position may influence the tautomeric equilibrium by altering the electronic distribution within the ring system [31] [30]. The electron-donating amino group stabilizes the lactam form through resonance effects, while the nitrogen substitution prevents intermolecular hydrogen bonding that typically stabilizes pyridin-2-one dimers [14] [28].
Temperature effects on tautomeric equilibrium have been observed in related systems, with higher temperatures generally favoring the lactim form in some cases [29] [30]. The activation energy for tautomeric interconversion is typically high for direct 1,3-hydrogen migration, suggesting that solvent-mediated proton transfer mechanisms may be involved in establishing equilibrium [14] [28].